molecular formula C6H2Cl2FN3 B1528348 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-29-7

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1528348
CAS RN: 1053228-29-7
M. Wt: 206 g/mol
InChI Key: GBGLPMUAQOPSLG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H2Cl2FN3 .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. This process uses a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is 206.00, and its exact mass is 204.9609806 . It has one hydrogen bond donor and three hydrogen bond acceptors .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine has a molecular weight of 206.00, an exact mass of 204.9609806, and a topological polar surface area of 41.6 . It has a complexity of 182 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Kinase Inhibition

This compound serves as a starting material for synthesizing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides , which are potential kinase inhibitors. Kinase inhibitors are significant in the treatment of cancer as they can interfere with the communication of cancer cells, thereby inhibiting their growth and survival .

Pharmaceutical Intermediates

It is widely used in the synthesis of pharmaceutical intermediates, including those for drugs like CP690550 and CGP76030 . These intermediates are crucial for developing new medications and treatments .

Anticancer Research

A series of derivatives containing chlorine atoms and a trichloromethyl group have been synthesized using this compound. These derivatives have shown potential in anticancer studies, highlighting the versatility of this compound in medicinal chemistry .

Anti-inflammatory Activities

Derivatives of this compound have been studied for their anti-inflammatory activities. Structure-activity relationship (SAR) studies indicated that certain pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than other related compounds .

Synthesis of Fluoropyrimidines

The compound is used in reactions with alkoxides, phenols, and aromatic and heterocyclic amines to synthesize 2- and 4-substituted 5-fluoropyrimidines . These fluoropyrimidines have various applications in chemical research and pharmaceutical development .

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is not mentioned in the search results, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their anticancer properties. They have shown promising binding affinities against Bcl2 anti-apoptotic protein .

properties

IUPAC Name

2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGLPMUAQOPSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732031
Record name 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1053228-29-7
Record name 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053228-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (200 mg, 1.06 mmol) and SelectFluor (560 mg, 1.58 mmol) in CH3CN (5 mL) and HOAc (1 mL) was stirred at 70° C. for 18 h. The mixture was then concentrated in vacuo. The residue was purified by HPLC to give 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (50 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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